
Hexa-D-arginine
Descripción general
Descripción
Hexa-D-arginina es un péptido sintético compuesto por seis residuos de D-arginina. Es conocido por su función como potente inhibidor de la furina, una enzima convertasa de proproteínas. Este compuesto ha despertado un interés significativo en la investigación científica debido a su capacidad para bloquear la actividad de la furina y otras enzimas relacionadas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones biológicas y médicas .
Mecanismo De Acción
Hexa-D-arginina ejerce sus efectos uniéndose al sitio activo de la furina y las convertasas de proproteínas relacionadas. Esta unión evita que las enzimas escindan sus sustratos diana, inhibiendo así su actividad. Los objetivos moleculares de Hexa-D-arginina incluyen furina, PACE4 y convertasa de prohormonas-1. La inhibición de estas enzimas interrumpe el procesamiento de varias proproteínas, lo que puede tener efectos biológicos significativos .
Análisis Bioquímico
Biochemical Properties
Hexa-D-arginine interacts with several enzymes and proteins. It has been found to inhibit furin, PACE4, and PC1 with Ki values of 106 nM, 580 nM, and 13.2 μM respectively . These interactions influence various biochemical reactions, such as the cleavage of certain proteins and peptides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to block the toxicity of Pseudomonas exotoxin A and anthrax toxins both in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a furin inhibitor, this compound blocks the activity of furin, thereby preventing the cleavage of certain proteins and peptides . This can lead to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been shown to enhance bone 7B2•PC2 activity, normalize FGF-23 degradation and production, and rescue the HYP phenotype in hyp-mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound administration significantly inhibited alveolar formation in a mouse model of hyperoxic lung injury .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase .
Subcellular Localization
It has been shown that a fraction of the this compound analog localized in the nucleus of Raji cells, a B-cell lymphoma . This suggests that this compound may have the ability to penetrate the nuclear membrane and exert effects within the nucleus.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Hexa-D-arginina se sintetiza mediante síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de residuos de D-arginina a una cadena peptídica creciente anclada a una resina sólida. El proceso normalmente emplea la química Fmoc (9-fluorenilmetil-oximetilcarbonil) para la protección de los grupos amino. La síntesis se lleva a cabo en condiciones controladas, con cada paso de acoplamiento seguido de desprotección y lavado para garantizar la pureza del producto final .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para Hexa-D-arginina no están ampliamente documentados, se pueden aplicar los principios de la síntesis de péptidos a gran escala. Esto implica optimizar las condiciones de reacción, aumentar el proceso SPPS y emplear cromatografía líquida de alta resolución (HPLC) para la purificación. El producto final se liofiliza para obtener un polvo seco estable, adecuado para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: Hexa-D-arginina principalmente experimenta interacciones con proteasas, en particular furina y convertasas de proproteínas relacionadas. Actúa como un inhibidor, impidiendo la escisión de enlaces peptídicos específicos dentro de las proteínas diana. Esta inhibición es crucial para su actividad biológica .
Reactivos y condiciones comunes: La síntesis de Hexa-D-arginina implica reactivos como D-arginina protegida con Fmoc, agentes de acoplamiento como HBTU (O-benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato) y agentes de desprotección como la piperidina. Las reacciones se llevan a cabo típicamente en condiciones anhidras para evitar la hidrólisis y garantizar altos rendimientos .
Principales productos formados: El producto principal de la síntesis es la Hexa-D-arginina en sí. Durante su actividad biológica, forma complejos con furina y otras proteasas, inhibiendo su función e impidiendo la escisión de los sustratos diana .
4. Aplicaciones en investigación científica
Hexa-D-arginina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y la inhibición de proteasas.
Biología: Hexa-D-arginina se emplea en estudios que involucran el procesamiento de proteínas y la regulación de la actividad enzimática.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades donde la actividad de la furina está implicada, como ciertos cánceres e infecciones virales.
Aplicaciones Científicas De Investigación
Inhibition of Bacterial Toxins
Hexa-D-arginine has been studied extensively for its ability to inhibit the action of bacterial toxins such as:
- Pseudomonas aeruginosa Exotoxin A : Research indicates that this compound effectively blocks the cytotoxic effects of this exotoxin in vitro and in vivo. In animal models, treatment with this compound resulted in increased survival rates following exposure to the toxin, demonstrating its potential as a therapeutic intervention for Pseudomonas infections .
- Anthrax Toxin : The compound has shown promise in delaying anthrax toxin-induced toxemia. In studies involving animal models, this compound administration significantly improved survival rates after exposure to anthrax toxins, suggesting its utility in bioterrorism-related scenarios .
Osteoporosis and Bone Disorders
This compound has been implicated in bone health, particularly concerning conditions like X-linked hypophosphatemia (XLH). In murine models, treatment with this compound increased the activity of proprotein convertase 2 (PC2) in osteoblasts, which is crucial for regulating fibroblast growth factor 23 (FGF-23) levels. This treatment effectively rescued the hypophosphatemic phenotype observed in these mice, indicating potential applications in managing osteoporosis and related bone disorders .
Efficacy Against Pseudomonas Exotoxin A
A study demonstrated that this compound could inhibit the cytotoxicity of Pseudomonas exotoxin A by blocking furin-mediated cleavage necessary for its activation. Mice treated with this compound prior to exposure showed reduced levels of tumor necrosis factor alpha (TNF-α), indicating a decrease in inflammatory response and improved survival outcomes .
Protection from Anthrax Toxemia
In another significant study, mice exposed to anthrax toxin exhibited a survival rate improvement when treated with this compound. The compound's ability to inhibit the proteolytic activation of protective antigen by furin was critical in this protective effect . The results suggest that further development of this compound could lead to effective treatments against anthrax and similar threats.
Comparación Con Compuestos Similares
Hexa-D-arginina es única debido a su alta especificidad y potencia como inhibidor de la furina. Los compuestos similares incluyen:
Nona-D-arginina: Otro péptido poliarginina con actividad inhibitoria similar pero con una longitud de cadena más larga.
Decanoil-Arg-Val-Lys-Arg-clorometil cetona: Un inhibidor sintético de la furina con una estructura química y un mecanismo de acción diferentes
En comparación con estos compuestos, Hexa-D-arginina ofrece un equilibrio de potencia y estabilidad, lo que la convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .
Actividad Biológica
Hexa-D-arginine (D6R) is a synthetic peptide that has garnered attention for its biological activity, particularly as a potent inhibitor of furin—a proprotein convertase involved in the activation of various toxins and pathogenic proteins. This article explores the biological activity of D6R, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Furin is crucial for the proteolytic activation of several bacterial toxins, including anthrax toxin and Pseudomonas aeruginosa exotoxin A (PEA). D6R acts as a stable inhibitor of furin, preventing the cleavage necessary for these toxins to exert their cytotoxic effects. Studies have shown that D6R is noncytotoxic at concentrations up to 100 μM and effectively blocks PEA-induced cell lysis in vitro and in vivo, improving survival rates in animal models treated with PEA .
1. Protection Against Anthrax Toxemia
D6R has demonstrated significant protective effects against anthrax toxin-induced toxemia. In an experimental setup, mice treated with D6R alongside anthrax toxin showed a survival rate of 50% compared to 0% in control groups treated with the toxin alone. This indicates that D6R can delay the onset of severe toxemia by inhibiting the activation of the protective antigen component of anthrax toxin .
2. Inhibition of Pseudomonas Exotoxin A
Research indicates that D6R can effectively inhibit the cytotoxic effects of PEA. In vitro studies using Chinese Hamster Ovary (CHO) cells revealed that D6R significantly reduces tumor necrosis factor alpha (TNF-α) levels following PEA exposure, suggesting a reduction in inflammatory responses associated with toxin exposure .
3. Enhanced Cellular Uptake
This compound has also been utilized to enhance the cellular uptake of therapeutic agents. For instance, when conjugated to specific small molecules like SHALs (Small Human Antibody-like Ligands), D6R increased their binding and internalization in Raji cells expressing HLA-DR10. This enhancement was quantified, showing that Raji cells bound twice as much of the hexa-arginine SHAL compared to its parent compound .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential clinical applications of D6R:
- Anthrax Exposure : In a controlled study involving mice injected with anthrax toxin, pre-treatment with D6R significantly improved survival rates and reduced systemic inflammatory responses.
- Cancer Therapeutics : The conjugation of D6R to therapeutic agents has shown promise in targeting cancer cells more effectively by enhancing cellular uptake and retention.
- Viral Infections : Preliminary studies suggest that D6R may inhibit furin-mediated cleavage of viral proteins, which could be relevant for therapies against viruses like SARS-CoV-2 .
Propiedades
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N25O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724127 | |
Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
954.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
673202-67-0 | |
Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.